5-Methoxyquinolin-3-amine
Overview
Description
5-Methoxyquinolin-3-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Antitumor Properties
5-Methoxyquinolin-3-amine derivatives show promising antiproliferative and antitumor activities. Compounds containing 5-amino-6-methoxyquinoline exhibited significant antiproliferative activity against various cancer cell lines and demonstrated microtubule destabilizing potency (Lee et al., 2011). Another study found that 5-substituted-1,3,4-thiadiazole-2-amine derivatives showed DNA protective ability against oxidative stress and strong antimicrobial activity (Gür et al., 2020).
Chemosensor Applications
This compound derivatives have been utilized in the development of chemosensors. A study highlighted the use of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective sensor for cadmium, useful in measuring cadmium concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis of Complex Molecules
This compound has been employed in the synthesis of complex molecules. For instance, it was used as a directing group in the palladium-catalyzed intramolecular amination of unactivated γ C(sp3)-H bonds, providing access to complex pyrrolidones (He et al., 2013).
Fluorescence Properties
Research on 3-hydroxyquinolin-4(1H)-one derivatives, including those starting from 3-amino-4-(methoxycarbonyl)benzoic acid, explored their fluorescence properties, highlighting potential applications in biomedical analysis (Kadrić et al., 2014).
Biological Activity
The biological activities of this compound derivatives have been explored, with findings indicating potential anti-Mycobacterium phlei activity (Bai et al., 2012).
Safety and Hazards
Future Directions
While specific future directions for 5-Methoxyquinolin-3-amine are not mentioned in the search results, there is a general interest in the medicinal potential and pharmacological applications of quinoline motifs . This could pave the way for novel drug development and open new opportunities for medicinal chemists to access more biomolecular quinolines for future drug development .
Properties
IUPAC Name |
5-methoxyquinolin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYAIYLNPHLPAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732210 | |
Record name | 5-Methoxyquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881668-93-5 | |
Record name | 5-Methoxyquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.